
3,5-Dimethylpyridine-N-oxide
Overview
Description
3,5-Dimethylpyridine-N-oxide is an organic compound with the molecular formula C₇H₉NO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming an N-oxideIt is a white to off-white crystalline solid that is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpyridine-N-oxide can be synthesized through the oxidation of 3,5-dimethylpyridine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the continuous oxidation of 3,5-dimethylpyridine using an oxidant. The reaction mixture is then purified to obtain the final product. This method is cost-effective, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas in the presence of a catalyst, or other reducing agents like sodium borohydride.
Substitution Reagents: Various nucleophiles such as amines, halides, and alkoxides.
Major Products Formed
Oxidation: More oxidized pyridine derivatives.
Reduction: 3,5-Dimethylpyridine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-Oxide Formation and Reactivity
DMPO serves as an important intermediate in organic synthesis due to its ability to undergo nucleophilic and electrophilic reactions. The N-oxide functionality can temporarily activate the pyridine ring, facilitating the synthesis of various derivatives. For example, DMPO can be utilized in the synthesis of 2-substituted pyridines through nucleophilic addition followed by elimination processes .
Radical Polymerization
In radical polymerization, DMPO has been identified as an effective additive that promotes isotactic polymerization of N-alkylacrylamides. This property enhances the control over polymer architecture, making it a valuable component in the development of advanced materials .
Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates
DMPO is a crucial precursor in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of omeprazole and esomeprazole, which are widely used proton pump inhibitors for treating gastric acid-related conditions. The synthesis typically involves nitration processes where DMPO acts as a substrate for further functionalization .
Antimicrobial Activity
Studies have indicated that pyridine N-oxides, including DMPO, exhibit antimicrobial properties. This has led to explorations into their potential use as therapeutic agents against various bacterial strains .
Material Science
Ligands in Coordination Chemistry
DMPO has been employed as a ligand in the synthesis of metal complexes, such as MnIII–porphyrin systems. These complexes demonstrate interesting catalytic properties and are being investigated for applications in catalysis and materials science .
Environmental Applications
Green Chemistry Approaches
The synthesis methods involving DMPO have been developed with an emphasis on environmental sustainability. For instance, using potassium nitrate instead of concentrated nitric acid in nitration reactions reduces harmful byproducts and enhances reaction efficiency . This aligns with the principles of green chemistry by minimizing waste and improving safety.
Data Table: Summary of Applications
Application Area | Specific Use | Notes |
---|---|---|
Organic Synthesis | Intermediate for 2-substituted pyridines | Facilitates nucleophilic addition reactions |
Radical Polymerization | Additive for isotactic polymerization | Enhances control over polymer structure |
Medicinal Chemistry | Precursor for omeprazole and esomeprazole | Important for treating gastric acid-related diseases |
Antimicrobial Activity | Potential therapeutic agent | Exhibits activity against various bacteria |
Material Science | Ligand in metal complex synthesis | Catalytic properties explored in research |
Environmental Chemistry | Green nitration processes | Reduces environmental impact compared to traditional methods |
Case Studies
-
Synthesis of Omeprazole
A notable case study involves the use of DMPO in synthesizing omeprazole through a series of nitration and oxidation reactions. The process not only demonstrated high yield but also minimized environmental impact by utilizing safer reagents . -
Radical Polymerization Research
Research conducted by Hirano et al. (2009) showcased the effectiveness of DMPO as an additive in radical polymerization processes, leading to significant improvements in isotactic polymer yields compared to traditional methods . -
Antimicrobial Studies
Investigations into the antimicrobial properties of DMPO derivatives revealed promising results against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3,5-dimethylpyridine-N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations. Additionally, the N-oxide group can activate the pyridine ring towards nucleophilic and electrophilic attacks, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-N-oxide: Similar in structure but lacks the methyl groups at positions 3 and 5.
2,6-Dimethylpyridine-N-oxide: Similar but with methyl groups at positions 2 and 6.
4-Methylpyridine-N-oxide: Contains a single methyl group at position 4.
Uniqueness
3,5-Dimethylpyridine-N-oxide is unique due to the presence of methyl groups at positions 3 and 5, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and its behavior in chemical reactions compared to other pyridine-N-oxides .
Biological Activity
3,5-Dimethylpyridine-N-oxide (3,5-DMPNO) is an organic compound with significant biological activity due to its unique structural characteristics. The compound, classified as a pyridine N-oxide, possesses a molecular formula of C₇H₉NO and a molecular weight of approximately 123.16 g/mol. This article delves into the biological activities of 3,5-DMPNO, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
3,5-DMPNO is characterized by the presence of two methyl groups at the 3 and 5 positions of the pyridine ring, along with an N-oxide functional group. This configuration enhances its reactivity and biological properties. The synthesis of 3,5-DMPNO can be achieved through various methods, including oxidation reactions involving pyridine derivatives.
Table 1: Comparison of Pyridine N-Oxides
Compound | Molecular Formula | Notable Features |
---|---|---|
This compound | C₇H₉NO | Two methyl groups; significant isotactic polymerization |
2,6-Dimethylpyridine-N-oxide | C₇H₉NO | Different substitution pattern; distinct reactivity |
Pyridine-N-oxide | C₅H₅NO | Simpler structure; widely studied for biological activity |
4-Methylpyridine-N-oxide | C₇H₉NO | Variation in position of methyl group; different properties |
The biological activity of 3,5-DMPNO is primarily attributed to its ability to act as a nucleophilic species due to the N-oxide functional group. This property allows it to participate in various chemical reactions that can lead to significant biological effects.
- Nucleophilic Addition : The N-oxide can undergo nucleophilic addition reactions with electrophiles, facilitating the synthesis of biologically active compounds such as antiulcer agents.
- Isotactic Polymerization : Research indicates that 3,5-DMPNO induces isotactic-specific radical polymerization, which has implications in materials science . This property is influenced by the steric effects of the methyl groups on the pyridine ring.
Anticancer Properties
Studies have shown that heterocyclic N-oxides, including 3,5-DMPNO, exhibit anticancer properties. The mechanism involves the generation of nitric oxide (NO) through thiol-mediated processes. NO has been linked to various cellular signaling pathways that regulate apoptosis and cell proliferation .
Antimicrobial Activity
Research indicates that compounds similar to 3,5-DMPNO possess antimicrobial properties. The N-oxide functionality can enhance interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Case Studies and Research Findings
- Synthesis and Characterization : A study reported the successful synthesis and crystallization of 3,5-DMPNO derivatives using advanced spectroscopic techniques. The findings suggest that these derivatives maintain significant biological activity while offering new avenues for drug design .
- Polymerization Studies : Another investigation highlighted the role of 3,5-DMPNO in enhancing isotactic specificity during polymerization processes. This study demonstrated that varying concentrations of the compound influenced the structural properties of the resultant polymers significantly .
- Pharmacological Applications : In pharmacology, derivatives of pyridine N-oxides have been explored for their potential in treating conditions such as Parkinson's disease through COMT inhibition mechanisms. While not directly related to 3,5-DMPNO itself, these studies underscore the relevance of pyridine N-oxides in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dimethylpyridine-N-oxide with high crystallinity for X-ray analysis?
Methodological Answer: The synthesis of this compound (3,5-lutidine N-oxide) can be optimized by combining 3,5-dimethylpyridine with hydrogen peroxide (35%) in glacial acetic acid under reflux for 5 hours. Adjusting the pH to 10 post-reaction facilitates crystallization by stabilizing the N-oxide through hydrogen bonding with water molecules, yielding X-ray-suitable crystals. This method avoids prolonged reaction times (e.g., 12-hour processes) and leverages methyl substituents to enhance nucleophilicity for downstream applications .
Key Parameters:
Variable | Optimal Condition | Impact on Crystallization |
---|---|---|
Reaction Time | 5 hours | Reduces side reactions |
Solvent System | Acetic acid/H₂O₂ | Facilitates oxidation |
pH Adjustment | 10 (alkaline) | Stabilizes hydrated N-oxide |
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Peaks at δ 7.95 (s, 2H, aromatic) and δ 2.27 (s, 6H, methyl groups) confirm the symmetric substitution pattern.
- ¹³C NMR : Signals at δ 136.5 (C-N oxide), 136.0 (C-methyl), and 18.1 (CH₃) validate the electronic environment .
- HRMS : A molecular ion peak at m/z 123.068 (calculated for C₇H₉NO) ensures purity.
Q. What physicochemical properties are critical for handling this compound in experimental workflows?
Methodological Answer:
- Melting Point : 100–104°C (lit.), indicating thermal stability during purification.
- Solubility : High in polar solvents (e.g., acetic acid, water at pH 10) but insoluble in non-polar solvents.
- Safety : Irritant (GHS07); use N95 masks and gloves to avoid exposure .
Advanced Research Questions
Q. How do methyl substituents at the 3- and 5-positions influence the reactivity of pyridine-N-oxide derivatives?
Methodological Answer: The methyl groups enhance nucleophilicity by donating electron density to the aromatic ring, stabilizing the N-oxide moiety. This increases Lewis basicity, enabling coordination with transition metals (e.g., Pd in cross-coupling reactions) and participation in supramolecular interactions (e.g., hydrogen bonding with water in crystal lattices) .
Mechanistic Insight:
- Methyl groups → Hyperconjugative electron donation → Increased N-O bond polarity → Enhanced nucleophilic oxygen.
Q. What strategies resolve contradictions in synthetic yields under varying pH and solvent conditions?
Methodological Answer: Contradictions arise from competing hydration/dehydration equilibria. To optimize yields:
pH Control : Maintain pH 10 to stabilize the hydrated form (critical for crystallization).
Solvent Screening : Use acetic acid for oxidation and toluene for azeotropic drying to remove water .
Reaction Monitoring : Track peroxide consumption via iodometric titration to prevent over-oxidation.
Q. What mechanisms explain the conversion of this compound to 2-pyridone derivatives?
Methodological Answer: Under anhydrous acidic conditions (e.g., acetic anhydride), the N-oxide undergoes Boulton-Katritzky rearrangement :
Acetylation of the N-oxide oxygen.
[1,3]-sigmatropic shift to form 3,5-dimethyl-2-pyridone (38% yield after refluxing for 20 hours) .
Key Reaction Data:
Reagent | Condition | Product Yield |
---|---|---|
Acetic anhydride | Reflux, 20 hours | 38% |
Q. How does the N-oxide moiety modulate coordination chemistry with transition metals?
Methodological Answer: The N-oxide acts as a Lewis base , donating electron density from its oxygen lone pairs to metal centers. This facilitates:
- Catalytic Applications : Stabilizing Pd(0) intermediates in Suzuki-Miyaura couplings (e.g., aryl boronic acid cross-couplings) .
- Supramolecular Chemistry : Water-mediated hydrogen bonding in crystal lattices, as shown by X-ray data .
Coordination Example:
Metal | Application | Reference |
---|---|---|
Pd | Cross-coupling catalysis | |
Mn | Oxidation reactions |
Properties
IUPAC Name |
3,5-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTLCMOZTCLOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190662 | |
Record name | 3,5-Dimethylpyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3718-65-8 | |
Record name | NSC 272271 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3718-65-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethylpyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylpyridine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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